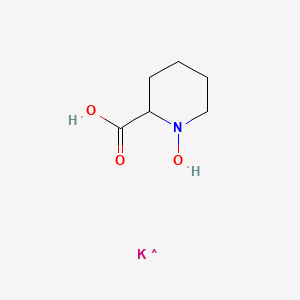

N-Hydroxypipecolic acid potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11KNO3 |

|---|---|

Molecular Weight |

184.25 g/mol |

InChI |

InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9); |

InChI Key |

MKGIMLYJPBJSDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)O.[K] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of N-Hydroxypipecolic Acid: A Keystone in Plant Systemic Acquired Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plants, though sessile, possess a sophisticated innate immune system to defend against a myriad of pathogens. A remarkable feature of this system is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site, providing broad-spectrum and long-lasting protection.[1][2][3] For decades, salicylic (B10762653) acid (SA) was considered the central signaling molecule in SAR. However, the discovery of N-hydroxypipecolic acid (NHP) has reshaped our understanding, identifying it as a critical regulator and mobile signal that orchestrates this whole-plant immune response.[2][4][5] This technical guide provides a comprehensive overview of the discovery of NHP in plants, its biosynthesis, signaling pathway, and the key experimental methodologies used in its study.

The Identification of NHP as a SAR Regulator

The quest to identify the mobile signals responsible for SAR led researchers to investigate metabolic changes in plants following pathogen attack. Early studies pointed towards the involvement of the non-protein amino acid pipecolic acid (Pip), a lysine (B10760008) catabolite, which was observed to accumulate during SAR and was necessary for a full defense response.[3][6][7] However, Pip itself was not sufficient to induce SAR in certain genetic backgrounds, such as in mutants of the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) gene, suggesting a downstream modification was required.[1][8][9]

The breakthrough came with the identification of NHP as the FMO1-dependent product of Pip.[1][10][11][12] Landmark studies demonstrated that FMO1 functions as a pipecolate N-hydroxylase, converting Pip to NHP.[11][12] Exogenous application of NHP was sufficient to induce SAR, rescue the SAR-deficient phenotype of fmo1 mutants, and trigger systemic expression of defense-related genes, solidifying its role as a key SAR signal.[1][5][11][12] Unlike its precursor Pip, NHP had not been previously described as a naturally occurring metabolite in plants, highlighting its novel role in plant immunity.[1]

The NHP Biosynthetic Pathway

The synthesis of NHP is a three-step enzymatic pathway originating from L-lysine, induced upon pathogen perception.[2][13][14][15]

-

From L-Lysine to Dehydropipecolic Acid: The pathway begins in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine into ϵ-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[13][14]

-

Reduction to Pipecolic Acid: The reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4) then reduces Δ¹-P2C to form pipecolic acid (Pip).[6][13][14]

-

N-hydroxylation to NHP: Pip is exported from the plastid to the cytosol, where FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the final and crucial N-hydroxylation step, producing the active immune signal, NHP.[2][13][14][15]

For regulatory balance, NHP can be inactivated through glycosylation by the enzyme UGT76B1, forming NHP-O-glucoside (NHP-OGlc).[4][13] This dynamic regulation of NHP levels is crucial for balancing plant growth and defense, as constitutive high levels of NHP can lead to stunted growth.[4]

NHP Signaling and Crosstalk with Salicylic Acid

Upon its synthesis in local infected tissues, NHP is transported systemically, likely via the phloem, to prime distal, uninfected leaves.[2][13] In these systemic tissues, NHP perception, through a yet-to-be-identified receptor, initiates a signaling cascade that amplifies the defense response.

A key aspect of NHP signaling is its mutual potentiation with salicylic acid (SA).[4] NHP treatment induces and primes the expression of SA biosynthesis genes, leading to SA accumulation.[4][16] Conversely, SA signaling components are required for the full induction of NHP biosynthesis genes.[16] The signaling downstream of NHP requires core components of the SA pathway, including the SA receptor NON-EXPRESSOR OF PR GENES 1 (NPR1) and associated TGA transcription factors, even at basal SA levels.[5][16][17] This indicates that NHP acts as a critical amplifier of SA-dependent defenses, leading to the massive transcriptional reprogramming associated with SAR.[5]

Quantitative Data on NHP Accumulation

The accumulation of NHP and its precursor, Pip, is a hallmark of the plant immune response. Following infection with pathogenic bacteria like Pseudomonas syringae, their levels increase significantly in both local and systemic tissues. The table below summarizes quantitative data from Arabidopsis thaliana leaves following infection.

| Metabolite | Genotype | Treatment | Time (hpi) | Concentration (nmol/g FW ± SD) |

| NHP | Wild-Type (Col-0) | Mock | 24 | Not Detected |

| Wild-Type (Col-0) | P. syringae | 12 | 0.8 ± 0.3 | |

| Wild-Type (Col-0) | P. syringae | 24 | 12.5 ± 2.1 | |

| fmo1 mutant | P. syringae | 24 | Not Detected | |

| ald1 mutant | P. syringae | 24 | Not Detected | |

| Pip | Wild-Type (Col-0) | Mock | 24 | ~0.5 |

| Wild-Type (Col-0) | P. syringae | 12 | 3.9 ± 1.1 | |

| Wild-Type (Col-0) | P. syringae | 24 | 19.8 ± 3.5 | |

| fmo1 mutant | P. syringae | 24 | 35.1 ± 6.2 | |

| SA (Total) | Wild-Type (Col-0) | Mock | 24 | ~1.0 |

| Wild-Type (Col-0) | P. syringae | 12 | 11.2 ± 3.8 | |

| Wild-Type (Col-0) | P. syringae | 24 | 28.4 ± 5.0 | |

| sid2 mutant | P. syringae | 24 | ~1.5 |

Data summarized from Yildiz et al., 2023.[18] Concentrations are approximate for mock treatments as precise values were not provided. "hpi" stands for hours post-inoculation. FW is fresh weight.

Key Experimental Protocols

Studying NHP requires specific methodologies for pathogen assays, metabolite extraction, and gene expression analysis.

Systemic Acquired Resistance (SAR) Bioassay

This protocol assesses the ability of a primary infection to induce resistance in systemic, unchallenged leaves.

-

Plant Growth: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled short-day conditions (e.g., 12h light/12h dark, 22°C).

-

Primary Inoculation: Prepare an inoculum of Pseudomonas syringae pv. tomato (Pto) DC3000 expressing an avirulent effector (e.g., AvrRpt2) at a concentration of 5 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂. Using a needleless syringe, pressure-infiltrate the bacterial suspension into three lower leaves of each plant. For mock treatment, infiltrate with 10 mM MgCl₂.

-

Incubation: Return plants to the growth chamber for 2-3 days to allow for the systemic signal to travel.

-

Secondary Inoculation: Prepare an inoculum of a virulent P. syringae strain (e.g., Pto DC3000) at 5 x 10⁴ cfu/mL. Infiltrate this suspension into three upper, systemic leaves that were not part of the primary inoculation.

-

Quantify Bacterial Growth: After 2-4 days, collect leaf discs from the secondary-inoculated leaves. Homogenize the discs in 10 mM MgCl₂, perform serial dilutions, and plate on appropriate growth media (e.g., King's B with antibiotics). Count the colonies after 2 days of incubation at 28°C to determine the cfu per unit leaf area. A significant reduction in bacterial growth in plants that received the primary pathogen inoculation compared to mock-treated plants indicates a successful SAR response.[4]

NHP Extraction and Quantification by LC-MS

This protocol outlines the extraction of NHP from plant tissue for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Collection: Harvest leaf tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Extraction: Add a pre-chilled extraction solvent, such as a methanol/water mixture (e.g., 80% methanol), to the powdered tissue at a ratio of 5-10 µL per mg of tissue.[5] For improved extraction of a broad range of metabolites, an acidified mixture of acetonitrile (B52724) and water can also be effective.[13]

-

Homogenization and Centrifugation: Vortex the sample vigorously and/or sonicate to ensure thorough extraction. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. For cleaner samples, this step can be repeated.

-

LC-MS Analysis: Transfer the final extract to an appropriate vial for LC-MS analysis. Use a suitable chromatography method (e.g., reverse-phase HPLC) coupled to a high-resolution mass spectrometer to separate and detect NHP. Quantification is achieved by comparing the peak area of NHP in the sample to a standard curve generated from pure NHP standards.

qRT-PCR for Defense Gene Expression

This protocol measures the transcript levels of key defense-related genes (e.g., PR1, FMO1, ALD1).

-

RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method), including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing diluted cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). Run the reaction in a real-time PCR cycler. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target gene to one or more stably expressed reference genes (e.g., ACTIN or UBIQUITIN). Calculate the relative expression levels using the 2-ΔΔCt method.

Conclusion and Future Directions

The discovery of N-hydroxypipecolic acid has fundamentally advanced our knowledge of plant immunity, establishing it as a conserved and crucial activator of Systemic Acquired Resistance.[2] It represents a sophisticated chemical signaling system that allows plants to coordinate a whole-organism defense response. For researchers and drug development professionals, the NHP pathway presents a promising target for engineering broad-spectrum disease resistance in crops.[18] Future research will likely focus on identifying the NHP receptor(s), further elucidating the downstream signaling cascade, and exploring how environmental factors modulate the NHP circuit to balance the critical trade-off between plant growth and defense. Harnessing the power of this natural defense activator could pave the way for novel, sustainable strategies in agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 6. An Improved Bioassay to Study Arabidopsis Induced Systemic Resistance (ISR) Against Bacterial Pathogens and Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Nature of Arabidopsis Responses during Compatible and Incompatible Interactions with the Bacterial Pathogen Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plasticity.webs.upv.es [plasticity.webs.upv.es]

- 9. uu.nl [uu.nl]

- 10. LC-HRMS method for study of pharmaceutical uptake in plants: effect of pH under aeroponic condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 15. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 16. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Molecular profiling of PYL gene family in sugar beet (Beta vulgaris L.) and BvPYL2/3 involved in ABA accumulation confers enhanced resistance to CLS (Cercospora Leaf Spot) [frontiersin.org]

- 18. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Hydroxypipecolic Acid in Systemic Acquired Resistance: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity to secondary infections throughout the plant. Recent advancements have identified N-hydroxypipecolic acid (NHP) as a central signaling molecule in the orchestration of SAR. This technical guide provides an in-depth exploration of the biosynthesis, signaling, and experimental analysis of NHP, offering a comprehensive resource for professionals in plant science and agrichemical development. Through a detailed review of current literature, this document consolidates quantitative data, outlines experimental protocols, and visualizes the complex molecular pathways governed by NHP.

Introduction to N-Hydroxypipecolic Acid and Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is an inducible defense mechanism in plants characterized by a heightened state of immunity in tissues distal to the initial site of infection.[1][2][3] This long-lasting resistance is effective against a broad range of pathogens.[1][2][4] For decades, salicylic (B10762653) acid (SA) was considered the primary signaling molecule in SAR. However, emerging research has unequivocally established N-hydroxypipecolic acid (NHP) as a critical regulator of SAR, acting in concert with SA to mount a robust immune response.[5][6][7][8]

NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically following pathogen attack and is sufficient to induce SAR.[4][9][10][11] Its biosynthesis and signaling are tightly regulated and intricately linked with the SA pathway, involving a complex network of enzymes, transcription factors, and other signaling molecules.[5][7] Understanding the molecular mechanisms underlying NHP's function is paramount for the development of novel strategies to enhance crop resilience.

The N-Hydroxypipecolic Acid Biosynthesis Pathway

NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[12][13]

-

Step 1: Transamination of L-lysine. The biosynthesis is initiated in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) removes the α-amino group from L-lysine to produce ϵ-amino-α-keto caproic acid.[12][13] This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[12]

-

Step 2: Reduction to Pipecolic Acid. The reductase SAR DEFICIENT 4 (SARD4) then converts P2C into pipecolic acid (Pip).[12][14][15][16]

-

Step 3: N-hydroxylation to NHP. Pip is subsequently exported to the cytosol, where the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes its N-hydroxylation to generate the final bioactive molecule, NHP.[11][12][13]

The expression of the key biosynthetic genes, ALD1, SARD4, and FMO1, is induced upon pathogen infection.[5][17] The regulation of NHP levels is further achieved through its inactivation by the glycosyltransferase UGT76B1, which converts NHP to NHP-O-glucoside (NHPG).[12]

References

- 1. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]

- 2. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 6. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance -The Plant Pathology Journal | Korea Science [koreascience.kr]

- 7. N-hydroxypipecolic acid and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]

- 9. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. [PDF] Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]

- 16. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

N-Hydroxypipecolic Acid (NHP): A Key Metabolite in Plant Systemic Acquired Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity against a wide range of pathogens. This non-protein amino acid, derived from lysine, acts as a potent mobile signal that primes distal, uninfected tissues for a more robust and rapid defense response upon subsequent pathogen attack. The conservation of the NHP biosynthetic and signaling pathways across a diverse range of plant species, from the model organism Arabidopsis thaliana to important crop plants like tomato and pepper, underscores its fundamental role in plant immunity.[1][2] This technical guide provides a comprehensive overview of NHP as a plant metabolite, detailing its biosynthesis, signaling cascade, methods for its quantification, and its role in mediating disease resistance.

NHP Biosynthesis Pathway

The biosynthesis of NHP from L-lysine is a three-step enzymatic process that is induced upon pathogen recognition.[2][3] The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][4]

-

L-Lysine to Δ¹-piperideine-2-carboxylic acid (P2C): The pathway is initiated in the plastids where the aminotransferase ALD1 converts L-lysine into ϵ-amino-α-keto caproic acid, which then spontaneously cyclizes to form Δ¹-P2C.[3]

-

P2C to Pipecolic Acid (Pip): The reductase SARD4 then reduces P2C to pipecolic acid (Pip).[3]

-

Pip to N-Hydroxypipecolic Acid (NHP): Pip is subsequently exported to the cytosol where FMO1, a key enzyme in SAR, catalyzes its N-hydroxylation to produce the active signaling molecule, NHP.[3]

References

- 1. An Improved Bioassay to Study Arabidopsis Induced Systemic Resistance (ISR) Against Bacterial Pathogens and Insect Pests [en.bio-protocol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

The Biological Activity of N-Hydroxypipecolic Acid Potassium: A Technical Guide for Researchers

Abstract

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR). This technical guide provides an in-depth overview of the biological activity of N-Hydroxypipecolic acid, presented here as its potassium salt for research applications. The document details the biosynthesis of NHP, its mechanism of action in inducing defense responses, and its interplay with other signaling molecules such as salicylic (B10762653) acid (SA). Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Signaling pathways and experimental workflows are visualized using diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals in the fields of plant science, molecular biology, and agricultural biotechnology.

Introduction

Systemic Acquired Resistance (SAR) is a long-lasting and broad-spectrum plant defense mechanism that is activated throughout the plant following a localized pathogen infection.[1] For decades, the identity of the mobile signal responsible for inducing SAR in distal tissues has been a subject of intense research. Recent breakthroughs have identified N-Hydroxypipecolic acid (NHP), a lysine-derived metabolite, as a key mobile signal in the establishment of SAR.[1][2][3] NHP accumulates systemically after pathogen attack and is sufficient to induce a robust immune response, making it a promising target for the development of novel plant protection strategies.[4][5] This guide focuses on the biological activity of NHP, delivered as its potassium salt, a stable and soluble form suitable for experimental use.

Biosynthesis of N-Hydroxypipecolic Acid

NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily elucidated in the model plant Arabidopsis thaliana.[4][6]

-

Step 1: Transamination of L-lysine. The pathway is initiated by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), which converts L-lysine into dehydropipecolic acid intermediates.[6][7]

-

Step 2: Reduction to Pipecolic Acid. These intermediates are then reduced to pipecolic acid (Pip) by the reductase SAR DEFICIENT 4 (SARD4).[6][7]

-

Step 3: N-hydroxylation of Pipecolic Acid. The final and crucial step is the N-hydroxylation of Pip to form NHP, a reaction catalyzed by the flavin-dependent monooxygenase FMO1.[5][6][7] FMO1 is a key regulator of SAR and its activity is critical for the production of NHP.[1][5]

The expression of the genes encoding these enzymes, namely ALD1, SARD4, and FMO1, is induced upon pathogen infection, leading to the accumulation of NHP.[6]

Caption: Biosynthetic pathway of N-Hydroxypipecolic acid (NHP) from L-lysine.

Mechanism of Action and Signaling Pathway

NHP acts as a potent signaling molecule that triggers a downstream cascade leading to the activation of defense genes and the establishment of SAR. The NHP signaling pathway is intricately linked with the salicylic acid (SA) signaling pathway.

Upon its synthesis or exogenous application, NHP moves systemically through the plant.[1] In distal tissues, NHP-mediated defense activation requires the SA receptor NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) and TGA transcription factors.[3][7][8] NHP treatment leads to an increase in NPR1 protein levels.[7] NPR1, in turn, interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the PATHOGENESIS-RELATED (PR) genes, to activate their transcription.[3][8]

Interestingly, NHP can induce the expression of a subset of SAR-related genes even at basal SA levels, but the induction is abolished when basal SA is degraded, indicating that NHP requires a basal level of SA to exert its function.[7] Furthermore, NHP can prime the plant for enhanced SA biosynthesis and signaling upon subsequent pathogen attack.[4][9] This mutual potentiation of NHP and SA signaling pathways leads to a robust and effective immune response.[4][9]

Caption: Simplified signaling pathway of N-Hydroxypipecolic acid in plant immunity.

Quantitative Data on Biological Activity

The biological activity of NHP has been quantified in numerous studies, primarily focusing on its impact on metabolite levels, gene expression, and pathogen resistance.

Table 1: Endogenous Accumulation of NHP and Related Metabolites in Response to Pathogen Infection

| Plant Species | Pathogen | Tissue | Time Post-Infection | NHP Concentration (µg/g FW) | Pipecolic Acid (Pip) Concentration (µg/g FW) | Salicylic Acid (SA) Concentration | Reference |

| Arabidopsis thaliana | Pseudomonas syringae | Distal Leaves | 24 hours | 2- to 10-fold increase | - | Increased | [10] |

| Tobacco | - | - | 72 hours | ~6 | ~6 | - | [11] |

| Tomato | - | - | - | Lower than Pip | ~8-fold higher than NHP | - | [11] |

| Barley | Fungal pathogen | - | 5 days | ~0.1 | ~30 | Low | [11] |

| Cucumber | Pseudomonas syringae | - | 5 days | ~1.5 | ~10 (constitutive) | - | [11] |

Note: "-" indicates data not specified in the cited sources.

Table 2: Effect of Exogenous NHP Application on Gene Expression and Pathogen Resistance in Arabidopsis thaliana

| Treatment | Gene | Fold Change in Expression (vs. Mock) | Pathogen Growth Inhibition (vs. Mock) | Reference |

| 1 mM NHP | PR1 | Significantly induced | - | [7] |

| 1 mM NHP | FMO1 | Significantly induced | - | [7][12] |

| 1 mM NHP | ALD1 | Significantly induced | - | [12] |

| 1 mM NHP | SARD4 | Significantly induced | - | [12] |

| 1 mM NHP | Pseudomonas syringae | - | Significant reduction in bacterial growth | [1][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activity of NHP.

Plant Growth and Treatment for SAR Assays

-

Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) plants are typically grown in soil under controlled environmental conditions (e.g., 10-hour light/14-hour dark cycle at 22°C).

-

NHP Treatment: For SAR induction, three lower leaves of 4-5 week-old plants are infiltrated with a solution of 1 mM N-Hydroxypipecolic acid potassium in 10 mM MgCl₂.[12] Mock treatment consists of infiltrating with 10 mM MgCl₂ alone.

-

Pathogen Inoculation: 24 to 48 hours after NHP or mock treatment, three upper, untreated leaves are inoculated with a suspension of Pseudomonas syringae pv. maculicola (Psm) at a concentration of 1 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂.[12]

-

Assessment of Pathogen Growth: Two to three days post-inoculation, leaf discs are harvested from the inoculated leaves, homogenized in 10 mM MgCl₂, and serial dilutions are plated on appropriate growth media to determine bacterial titers (cfu/cm²).

Caption: Experimental workflow for a Systemic Acquired Resistance (SAR) assay.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Total RNA is extracted from plant tissues (e.g., distal leaves) using a commercial kit or a standard protocol (e.g., Trizol).

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with SYBR Green dye. Gene-specific primers for target genes (PR1, FMO1, etc.) and a reference gene (e.g., UBQ5) are used. The relative expression of target genes is calculated using the 2-ΔΔCt method.

Metabolite Analysis by LC-MS

-

Metabolite Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted with a solvent mixture (e.g., methanol:water, 80:20, v/v).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The extracted samples are analyzed by a high-performance liquid chromatography system coupled to a mass spectrometer. Separation is typically achieved on a C18 column. The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio (m/z) of NHP and other target metabolites.

-

Quantification: Absolute quantification is performed by comparing the peak areas of the target metabolites in the samples to a standard curve generated with authentic standards.

Conclusion

This compound is a pivotal molecule in plant immunity, acting as a mobile signal to induce Systemic Acquired Resistance. Its biosynthesis from lysine and its downstream signaling through the NPR1/TGA pathway, in concert with salicylic acid, highlight a sophisticated defense network in plants. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of NHP-mediated immunity and to explore its potential for developing novel strategies to enhance crop resilience. The continued investigation into the precise mechanisms of NHP perception and signal transduction will undoubtedly open new avenues for agricultural innovation.

References

- 1. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 5. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

"N-Hydroxypipecolic acid and its regulation of gene expression"

An In-depth Technical Guide on N-Hydroxypipecolic Acid and its Regulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR).[1][2][3] SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for enhanced resistance against secondary infections.[1][4][5] This guide provides a comprehensive overview of the biosynthesis of NHP, its intricate signaling pathways, and its profound impact on the regulation of gene expression. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this pivotal metabolite and its potential applications.

N-Hydroxypipecolic Acid Biosynthesis

NHP is synthesized from the amino acid L-lysine through a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[6][7] This pathway is highly induced upon pathogen attack.[8][9]

The key enzymes involved in NHP biosynthesis are:

-

AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that converts L-lysine to ε-amino-α-ketocaproic acid, which then spontaneously cyclizes.[1][8][9]

-

SAR-DEFICIENT 4 (SARD4): A reductase that converts the cyclized intermediate into pipecolic acid (Pip).[1][8][9]

-

FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A crucial enzyme that catalyzes the final N-hydroxylation of Pip to form NHP in the cytosol.[1][6][8]

The expression of the genes encoding these enzymes is strongly induced by pathogen infection, leading to the accumulation of NHP.[10]

Signaling Pathways and Regulation of Gene Expression

NHP acts as a mobile signal that travels from the site of primary infection to distal tissues, where it initiates a cascade of signaling events leading to SAR.[11][12] The signaling pathway of NHP is complex and involves interplay with other key defense molecules, most notably salicylic (B10762653) acid (SA).[3][13]

The NHP-SA Mutual Amplification Loop

NHP and SA signaling pathways are intricately linked and mutually potentiate each other to mount a robust defense response.[9][13]

-

NHP treatment induces the expression of SA biosynthesis genes, such as ISOCHORISMATE SYNTHASE 1 (ICS1), leading to SA accumulation.[9][13]

-

Conversely, the NHP biosynthetic genes ALD1 and FMO1 are required for systemic SA accumulation.[13]

-

This positive feedback loop ensures a rapid and amplified defense response in systemic tissues.[7][10]

Downstream Signaling Components

The induction of gene expression by NHP is dependent on key regulators of the SA signaling pathway.

-

NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1): This protein is a central regulator of SAR and acts as a receptor for SA.[11] NHP-induced SAR and the expression of defense-related genes are dependent on NPR1.[14][15][16]

-

TGA Transcription Factors: These transcription factors interact with NPR1.[11] NHP-triggered SAR and transcriptional reprogramming require the function of TGA transcription factors, particularly TGA2, TGA5, and TGA6.[14]

A critical TGA- and NPR1-dependent transcriptional module mediates the induction of SAR and systemic defense gene expression by NHP.[14]

A Novel Signaling Cascade via Extracellular NAD(P)

Recent research has uncovered a novel signaling pathway for NHP-induced SAR that involves extracellular nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) [eNAD(P)].[4]

-

NHP triggers the systemic accumulation of eNAD(P) through the production of reactive oxygen species (ROS) by the enzyme RBOHF.[4]

-

eNAD(P) is then perceived by the lectin receptor kinase LecRK-VI.2, which, in complex with BAK1, initiates downstream defense signaling.[4]

-

This indicates that mobile signals like NHP converge on eNAD(P) in systemic tissues to trigger SAR.[4]

Quantitative Data on NHP-Regulated Gene Expression

NHP treatment leads to a significant transcriptional reprogramming, upregulating a wide array of defense-related genes.[17] This includes genes involved in its own biosynthesis, SA biosynthesis, and other immune responses.[17] The following tables summarize quantitative data from studies on NHP-induced gene expression in Arabidopsis thaliana.

Table 1: NHP-Induced Expression of Biosynthesis and Signaling Genes

| Gene | Function | Fold Change (NHP vs. Control) | Reference |

| ALD1 | NHP Biosynthesis | Upregulated | [11][12] |

| SARD4 | NHP Biosynthesis | Upregulated | [12] |

| FMO1 | NHP Biosynthesis | Upregulated | [11][12] |

| ICS1 | SA Biosynthesis | Upregulated | [12] |

| PBS3 | SA Signaling | Upregulated | [11] |

| EDS1 | Immune Regulation | Upregulated | [11] |

| PAD4 | Immune Regulation | Upregulated | [11] |

| SARD1 | Transcription Factor | Upregulated | [11] |

| CBP60g | Transcription Factor | Upregulated | [17] |

Table 2: Effect of NHP on Pathogen Growth in SAR Assays

| Plant Species | Pathogen | Treatment | Pathogen Growth Reduction | Reference |

| Arabidopsis thaliana | Pseudomonas syringae | 1 mM NHP | Significant | [2] |

| Arabidopsis thaliana | Hyaloperonospora arabidopsidis | 1 mM NHP | Significant | [2][18] |

| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato | 1 mM NHP | ~10-fold | [1] |

| Cucumber, Tobacco, Barley | Various | 1 mM NHP | Significant | [5] |

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the effects of NHP on gene expression and plant immunity.

SAR Assay with Exogenous NHP Application

This protocol is designed to assess the ability of NHP to induce systemic resistance to pathogen infection.

-

Plant Growth: Grow plants (e.g., Arabidopsis thaliana or tomato) under controlled conditions (e.g., 12-hour light/12-hour dark cycle at 22°C) for 4-5 weeks.

-

Primary Treatment: Infiltrate two to three lower leaves of each plant with a solution of 1 mM NHP in 10 mM MgCl₂. As a control, infiltrate a separate set of plants with 10 mM MgCl₂ (mock treatment).

-

Incubation: Allow a 24-48 hour incubation period for the systemic signal to propagate.

-

Secondary Inoculation: Inoculate upper, untreated systemic leaves with a pathogenic bacterial suspension (e.g., Pseudomonas syringae at an OD₆₀₀ of 0.001).

-

Quantify Pathogen Growth: After 3-4 days, collect leaf discs from the inoculated systemic leaves, homogenize the tissue, and perform serial dilutions to plate on appropriate growth media. Count colony-forming units (CFUs) to determine bacterial titer.

Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the transcript levels of target genes in response to NHP treatment.

-

Plant Treatment: Treat plants as described in the SAR assay (steps 1 and 2).

-

Tissue Harvesting: At various time points (e.g., 24, 48 hours) after NHP or mock treatment, harvest both local (infiltrated) and systemic (untreated) leaves. Immediately freeze the tissue in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the plant tissue using a standard kit or Trizol-based method.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for your target genes (e.g., FMO1, ICS1, PR1) and a reference gene (e.g., UBQ5).

-

Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing NHP-treated samples to the mock-treated controls.

Metabolite Profiling by LC-MS

This protocol is for the quantification of NHP and other metabolites in plant tissues.

-

Plant Treatment and Harvesting: Treat and harvest plant tissue as described for gene expression analysis.

-

Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a solvent such as 80% methanol.[19]

-

Sample Preparation: Centrifuge the extract to pellet debris and filter the supernatant.

-

LC-MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system. Separation can be achieved using a suitable column (e.g., a chiral column for stereoisomer separation).

-

Quantification: Quantify the abundance of NHP and other target metabolites by comparing the peak areas to those of known standards.

Conclusion and Future Directions

N-Hydroxypipecolic acid is a cornerstone of systemic acquired resistance in plants, acting as a mobile signal that triggers extensive transcriptional reprogramming in distal tissues. Its biosynthesis and signaling are tightly interwoven with the salicylic acid pathway, forming a robust amplification loop for defense. The discovery of an alternative signaling route via eNAD(P) adds another layer of complexity and potential for regulatory control. For drug development, particularly in the agricultural sector, NHP and its biosynthetic pathway present promising targets for engineering enhanced disease resistance in crops.[1][2] Future research will likely focus on identifying the specific NHP receptor(s), further elucidating the crosstalk between the SA and eNAD(P) pathways, and translating our fundamental understanding of NHP signaling into practical applications for crop protection.

References

- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance -The Plant Pathology Journal | Korea Science [koreascience.kr]

- 4. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. [PDF] The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

"N-Hydroxypipecolic acid signaling pathway in Arabidopsis thaliana"

An In-depth Technical Guide to the N-Hydroxypipecolic Acid Signaling Pathway in Arabidopsis thaliana

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity throughout the plant following an initial localized pathogen infection.[1][2][3] For decades, the identity of the mobile signal that travels from infected to distal tissues to activate SAR was a subject of intense research. A landmark discovery in Arabidopsis thaliana identified N-Hydroxypipecolic acid (NHP) as a central signaling molecule in the establishment of SAR.[4][5] NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically after pathogen attack and is sufficient to induce a robust immune response.[5][6][7] This technical guide provides a comprehensive overview of the NHP signaling pathway, from its biosynthesis and regulation to its downstream effects and the experimental methodologies used to elucidate its function.

NHP Biosynthesis Pathway

NHP is synthesized from L-lysine in a three-step enzymatic pathway primarily located in the plastids.[8][9] The genes encoding these enzymes are highly induced by biotic stress.[10]

-

L-Lysine to Dehydro-pipecolic Acid: The pathway begins with the transamination of L-lysine, catalyzed by the plastid-localized aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[10][11][12][13] ALD1 converts L-lysine into ε-amino-α-ketocaproic acid, which then spontaneously cyclizes to form dehydropipecolic acid intermediates like Δ1-piperideine-2-carboxylic acid (P2C) or 2,3-dehydropipecolic acid (2,3-DP).[1][9][10][11]

-

Dehydro-pipecolic Acid to Pipecolic Acid (Pip): The intermediate is then reduced to pipecolic acid (Pip) by the reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4) .[1][10][11][14][15] While SARD4 is a critical enzyme for this step, especially for Pip accumulation in distal leaves, other reductases may also be involved.[11][14]

-

Pipecolic Acid to N-Hydroxypipecolic Acid (NHP): The final and crucial step is the N-hydroxylation of Pip to form NHP. This reaction is catalyzed by the flavin-dependent monooxygenase FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[6][13][16][17] FMO1 acts as a pipecolate N-hydroxylase and is an essential component for SAR.[2][6][17][18] Loss-of-function fmo1 mutants are deficient in NHP biosynthesis and SAR.[2][6]

Regulation of NHP Signaling

The NHP pathway is tightly regulated at multiple levels, primarily through the transcriptional control of its biosynthetic genes and through complex interactions with the salicylic (B10762653) acid (SA) signaling pathway.

Transcriptional Regulation: Pathogen infection triggers a significant upregulation of ALD1, SARD4, and FMO1.[19][20] This induction is controlled by upstream transcription factors:

-

Positive Regulators: The transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60g (CBP60g) directly bind to the promoters of ALD1, SARD4, and FMO1, activating their expression and thus promoting the biosynthesis of both NHP and SA.[10][19][21]

-

Negative Regulators: A triad (B1167595) of NAC transcription factors (NAC90, NAC61, and NAC36) acts as repressors by directly binding to the promoters of ALD1 and FMO1 (as well as the SA synthesis gene ICS1) to suppress their expression, thereby maintaining homeostasis.[22]

Interplay with Salicylic Acid (SA): NHP and SA signaling are mutually potentiating.[10][23][24]

-

SA signaling is required for the full activation of NHP biosynthesis. The SA receptors NPR1 and NPR4 are necessary for the induction of ALD1, SARD4, and FMO1 expression via the SARD1/CBP60g module.[25][26]

-

Conversely, NHP induces and primes the expression of SA biosynthetic genes (ICS1, PBS3) and the accumulation of SA.[23] This creates a positive feedback loop that amplifies the defense signal.[21]

Downstream Signaling and Systemic Acquired Resistance

NHP functions as a mobile immune signal that travels from the site of primary infection to distal tissues, where it activates SAR.[2][3]

-

NPR1-Dependence: NHP-induced SAR and the associated transcriptional reprogramming are critically dependent on NON-EXPRESSOR OF PR GENES 1 (NPR1) , a master transcriptional co-regulator of SA-mediated immunity.[27][28]

-

TGA Transcription Factors: Downstream of NPR1, NHP-triggered immunity requires the function of TGA-class transcription factors. The TGA2/TGA5/TGA6 clade is essential for the expression of NHP-induced defense genes, while the TGA1/TGA4 clade also contributes positively.[27]

-

Defense Priming: A key function of NHP is "priming." NHP treatment sensitizes plants to mount a faster and stronger defense response upon subsequent pathogen challenge.[7][28][29] This includes a boosted accumulation of SA, the phytoalexin camalexin, and enhanced expression of defense-related genes.[7][28]

Inactivation and Metabolism: The active NHP signal is regulated through metabolic conversion. The UDP-glycosyltransferase UGT76B1 can glycosylate NHP to form NHP-N-O-glucoside (NHPG).[10][30] This modification is believed to be an inactivation or storage mechanism, as overexpression of UGT76B1 can suppress NHP-mediated defense.[10][30] Other derivatives, such as methylated NHP (MeNHP), have also been identified, suggesting a complex metabolic network for NHP homeostasis.[8][31]

Quantitative Data Summary

Quantitative analysis of NHP and related metabolites is essential for understanding their roles in plant immunity. The following tables summarize representative data on metabolite concentrations and the effective concentrations used in various experimental setups.

Table 1: Pathogen-Induced Metabolite Accumulation

| Plant Species | Metabolite | Concentration (approx.) | Condition | Reference |

|---|---|---|---|---|

| Nicotiana tabacum | Pip & NHP | ~6 µg/g FW | 72h post-infection | [5] |

| Solanum lycopersicum | Pip | Exceeds NHP by ~8-fold | Post-infection |[5] |

Table 2: Concentrations Used in Exogenous Application Experiments

| Compound | Concentration | Application Method | Purpose | Reference(s) |

|---|---|---|---|---|

| NHP | 1 mM | Leaf Infiltration / Soil Drench | Induce SAR, rescue fmo1 mutant | [3][29] |

| Pipecolic Acid (Pip) | 1 mM | Leaf Infiltration | Control, test for FMO1-dependence | [3] |

| flg22 peptide | 1 µM | Leaf Infiltration | Elicit Pattern-Triggered Immunity |[29] |

Key Experimental Protocols

The elucidation of the NHP pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques.

5.1 Metabolite Profiling by Mass Spectrometry (GC-MS / LC-MS) This is the cornerstone technique for detecting and quantifying NHP, Pip, and SA.

-

Objective: To measure the levels of NHP and related metabolites in plant tissues under different conditions (e.g., wild-type vs. mutant, control vs. pathogen-infected).

-

Methodology:

-

Tissue Homogenization: Leaf tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: Metabolites are extracted using a solvent system, typically a methanol/water or ethyl acetate (B1210297) solution. Internal standards are often added for accurate quantification.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-MS, polar molecules like NHP are chemically modified (e.g., methylation or silylation) to increase their volatility.[11]

-

Analysis: The extract is injected into a GC-MS or LC-MS system. The compounds are separated chromatographically and then detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern, allowing for identification and quantification.[16]

-

5.2 Pathogen Infection and SAR Assays These assays are used to assess the biological function of the NHP pathway in disease resistance.

-

Objective: To determine if a genetic mutation or chemical treatment affects a plant's resistance to pathogens and its ability to mount SAR.

-

Methodology:

-

Primary Inoculation (SAR Induction): Three lower leaves of a plant are infiltrated with a pathogen (e.g., Pseudomonas syringae at OD₆₀₀ = 0.001) or a mock solution (e.g., 10 mM MgCl₂).[3][32]

-

Incubation: Plants are incubated for a period (e.g., 48 hours) to allow for the generation and transport of the mobile SAR signal.

-

Secondary Inoculation: Distal, upper leaves are challenged with the same pathogen.

-

Quantification of Resistance: After another incubation period (e.g., 2-3 days), pathogen growth in the distal leaves is quantified. For bacteria, this is typically done by homogenizing leaf discs, plating serial dilutions, and counting colony-forming units (CFUs). For oomycetes like Hyaloperonospora arabidopsidis, resistance can be measured by counting spores.[7][33] A significant reduction in pathogen growth in the distal leaves of induced plants compared to mock-treated plants indicates a successful SAR response.

-

5.3 In Vitro Enzyme Assays These assays confirm the biochemical function of the enzymes in the NHP pathway.

-

Objective: To demonstrate that a specific enzyme (e.g., FMO1) can catalyze the predicted reaction (e.g., Pip to NHP).

-

Methodology:

-

Protein Expression: The gene of interest (e.g., FMO1) is cloned and expressed in a heterologous system like E. coli to produce large quantities of the recombinant protein.

-

Enzyme Reaction: The purified enzyme is incubated with its predicted substrate (e.g., Pip) and necessary cofactors (e.g., FAD, NADPH for FMO1).[17]

-

Product Detection: The reaction mixture is analyzed by mass spectrometry or other analytical methods to confirm the formation of the expected product (e.g., NHP).[6]

-

Conclusion

The N-Hydroxypipecolic acid signaling pathway represents a paradigm in plant immunity. As a pathogen-inducible, mobile signal, NHP is essential for the activation of Systemic Acquired Resistance in Arabidopsis thaliana and other plant species.[4] Its biosynthesis from L-lysine is tightly regulated by a network of transcriptional activators and repressors that are deeply integrated with the salicylic acid signaling pathway, forming a robust amplification loop for plant defense. Downstream, NHP primes the plant for a heightened state of alert, a process dependent on the master regulator NPR1 and TGA transcription factors. The discovery of NHP and the elucidation of its signaling pathway not only solve a long-standing question in plant biology but also present promising new avenues for engineering broad-spectrum disease resistance in agricultural crops.[2][4][16]

References

- 1. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ALD1 accumulation in Arabidopsis epidermal plastids confers local and non-autonomous disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FMO1 Is Involved in Excess Light Stress-Induced Signal Transduction and Cell Death Signaling [mdpi.com]

- 18. FMO1 flavin-dependent monooxygenase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 31. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. A role for a flavin-containing mono-oxygenase in resistance against microbial pathogens in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Localization of N-Hydroxypipecolic Acid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide details the subcellular compartmentalization of the N-Hydroxypipecolic acid (NHP) biosynthetic pathway, a critical signaling cascade in plant immunity. Understanding the precise location of each enzymatic step is fundamental for manipulating this pathway for enhanced disease resistance in crops.

Introduction to N-Hydroxypipecolic Acid (NHP) and Systemic Acquired Resistance (SAR)

N-Hydroxypipecolic acid (NHP) is a lysine-derived metabolite that has been identified as a key signaling molecule for Systemic Acquired Resistance (SAR) in plants.[1][2] SAR is a long-lasting, broad-spectrum immune response that is activated throughout the plant following an initial localized pathogen infection.[3][4] NHP accumulates systemically after pathogen attack and is sufficient to induce SAR, making its biosynthetic pathway a prime target for engineering resilient crops.[2][5][6] The biosynthesis of NHP from L-lysine is a three-step enzymatic process involving AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][7]

The NHP Biosynthetic Pathway and Its Subcellular Organization

The synthesis of NHP is spatially segregated between two major cellular compartments: the plastid (specifically, the chloroplast) and the cytosol. This compartmentalization necessitates the transport of intermediates across the plastid envelope.

-

Step 1 & 2 (Plastid): Synthesis of Pipecolic Acid (Pip) The initial steps of the pathway occur within the plastids.[8][9] The enzyme ALD1 , an aminotransferase, is localized to the plastids, with studies showing specific accumulation in epidermal plastids.[10][11] ALD1 catalyzes the deamination of L-lysine to form ε-amino-α-ketocaproic acid, which then spontaneously cyclizes into dehydropipecolic acid intermediates.[5][9] Subsequently, the reductase SARD4 reduces these intermediates to form pipecolic acid (Pip).[4][5][8] The co-localization of ALD1 and SARD4 within the same organelle ensures efficient substrate channeling for Pip production.[9]

-

Step 3 (Cytosol): N-hydroxylation of Pip to NHP The final and crucial step in the pathway is the N-hydroxylation of Pip. For this to occur, Pip must be exported from the plastid into the cytosol, although the specific transporter responsible remains unknown.[9][12] In the cytosol, the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the conversion of Pip to the bioactive NHP.[2][12] The cytosolic localization of FMO1 has been confirmed through studies using fluorescent protein fusions.[13][14]

Data Presentation: Subcellular Localization of NHP Biosynthesis Enzymes

The following table summarizes the known intracellular locations of the core enzymes in the NHP biosynthetic pathway.

| Enzyme | Gene Name | Substrate | Product | Subcellular Localization | Method of Determination |

| ALD1 | AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 | L-Lysine | Dehydropipecolic acid | Plastid (Chloroplast) | GFP Fusion, Microscopy[10][15] |

| SARD4 | SAR-DEFICIENT 4 | Dehydropipecolic acid | Pipecolic acid (Pip) | Plastid (Chloroplast) | Inferred from pathway; Co-expression studies[4][8][9] |

| FMO1 | FLAVIN-DEPENDENT MONOOXYGENASE 1 | Pipecolic acid (Pip) | N-Hydroxypipecolic acid (NHP) | Cytosol | YFP Fusion, Microscopy[13][14] |

Mandatory Visualizations

Caption: Intracellular compartmentalization of NHP biosynthesis between the plastid and cytosol.

Caption: Workflow for determining protein subcellular localization using fluorescent protein tagging.

References

- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]

- 4. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. [PDF] N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular and subcellular localization of flavin-monooxygenases involved in glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

Methodological & Application

Application Note: Quantification of N-Hydroxypipecolic Acid in Plant Tissue using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) is a critical signaling molecule in plants, playing a central role in systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity against a variety of pathogens.[1][2][3] NHP is synthesized from L-lysine and acts as a mobile signal that accumulates in both local and distal tissues upon pathogen infection, priming the plant for a more robust defense response.[3][4] The quantification of NHP in plant tissues is crucial for understanding plant-pathogen interactions, developing novel crop protection strategies, and exploring its potential in drug development. This application note provides a detailed protocol for the sensitive and accurate quantification of NHP in plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

This method utilizes a robust extraction procedure to isolate NHP from complex plant matrices, followed by sensitive and selective quantification using a triple quadrupole mass spectrometer. The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode to ensure high specificity and minimize interferences from the plant matrix.

Experimental Protocols

Sample Preparation and Homogenization

-

Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5]

-

Store samples at -80°C until extraction.

-

For extraction, weigh approximately 50-100 mg of frozen tissue into a 2 mL microcentrifuge tube containing two small steel beads.

-

Grind the frozen tissue to a fine powder using a tissue homogenizer for 2-3 minutes at 30 Hz.

Metabolite Extraction

-

To the powdered tissue, add 1 mL of pre-chilled extraction solvent (80:20 methanol:water, v/v).[6] For enhanced protein precipitation, an alternative is isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT).

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 1 hour.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter before transferring to an LC-MS vial.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column for polar compounds. |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[7] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Parameters (Suggested Starting Conditions):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| MRM Transitions | NHP: m/z 146.08 -> 128.07 (Quantifier), 146.08 -> 82.07 (Qualifier) |

| Cone Voltage | 20 V |

| Collision Energy | 10-15 eV (to be optimized for the specific instrument) |

Note: The MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument being used by infusing an NHP standard.

Quantification

A standard curve should be prepared using a certified NHP standard, covering the expected concentration range in the plant samples. The standard curve is generated by plotting the peak area of the quantifier ion against the concentration of the standard. The concentration of NHP in the plant samples is then determined by interpolating their peak areas from the standard curve and normalizing to the initial tissue weight.

Data Presentation

The following table summarizes representative quantitative data for NHP in various plant species under different conditions, extracted from published literature. This table serves as a reference for expected NHP levels.

| Plant Species | Tissue | Treatment | NHP Concentration (µg/g FW) | Reference |

| Arabidopsis thaliana | Leaves | Pseudomonas syringae infection (48 hpi) | ~1.5 | (Hartmann et al., 2018) |

| Nicotiana benthamiana | Leaves | Mock | Not Detected | (Holmes et al., 2019) |

| Nicotiana benthamiana | Leaves | Pseudomonas syringae infection (48 hpi) | ~0.5 | (Holmes et al., 2019) |

| Solanum lycopersicum (Tomato) | Seedlings | Mock | ~0.02 | [8] |

| Solanum lycopersicum (Tomato) | Seedlings | Pseudomonas syringae infection (48 hpi) | ~0.1 | [8] |

| Hordeum vulgare (Barley) | Leaves | Blumeria graminis f.sp. hordei infection (5 dpi) | ~0.1 | [1] |

| Cucumis sativus (Cucumber) | Leaves | Pseudomonas syringae pv. lachrymans infection (5 dpi) | ~1.5 | [1] |

hpi: hours post-inoculation; dpi: days post-inoculation; FW: Fresh Weight.

Visualizations

NHP Biosynthesis and Signaling Pathway

The biosynthesis of NHP begins with L-lysine and involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[3] Pathogen recognition leads to the transcriptional activation of these genes, resulting in NHP accumulation. NHP then acts as a signal to induce systemic acquired resistance, often in conjunction with salicylic (B10762653) acid (SA).[2]

Caption: NHP Biosynthesis and Signaling Pathway in Plant Immunity.

Experimental Workflow for NHP Quantification

The following diagram illustrates the key steps involved in the quantification of NHP from plant tissue using LC-MS.

Caption: Experimental Workflow for NHP Quantification by LC-MS.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 6. LC-MS metabolic profiling of Arabidopsis thaliana plant leaves and cell cultures: optimization of pre-LC-MS procedure parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

GC-MS Analysis of N-Hydroxypipecolic Acid and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of N-Hydroxypipecolic acid (NHP) and its precursor, pipecolic acid (Pip), using Gas Chromatography-Mass Spectrometry (GC-MS). NHP is a key signaling molecule in plant immunity, specifically in Systemic Acquired Resistance (SAR), and its accurate quantification is crucial for research in plant biology and the development of novel crop protection strategies.

Application Notes

Gas Chromatography-Mass Spectrometry is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For non-volatile compounds like N-Hydroxypipecolic acid, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. The most common derivatization method is silylation, which replaces active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group.

This protocol focuses on the analysis of NHP and its precursor, pipecolic acid, as their TMS derivatives. The method is applicable to plant tissue extracts and can be adapted for other biological matrices. Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to full scan mode by monitoring specific ions characteristic of the target analytes.

Experimental Protocols

A generalized workflow for the GC-MS analysis of NHP and its derivatives involves sample preparation (extraction), derivatization, and GC-MS analysis.

Sample Preparation from Plant Tissue

This protocol is adapted for the extraction of organic acids, including NHP and Pip, from plant leaves.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

80:20 Methanol:Water solution

-

Microcentrifuge tubes

-

Homogenizer (e.g., ball mill)

-

Centrifuge

-

Evaporator (e.g., SpeedVac or nitrogen evaporator)

Procedure:

-

Harvest fresh plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of ice-cold 80:20 Methanol:Water solution to the tube.

-

Vortex thoroughly for 1 minute to ensure efficient extraction.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the solvent to dryness using a SpeedVac or under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Derivatization

This protocol describes the silylation of the dried extract to form TMS derivatives of NHP and Pip.

Materials:

-

Dried sample extract

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

To the dried sample extract, add 20 µL of pyridine to dissolve the residue.

-

Add 20 µL of MSTFA with 1% TMCS.[1]

-

Add 60 µL of hexane.[1]

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.[1]

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized NHP and Pip. These parameters may need to be optimized for your specific instrument and column.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A/5975C GC-MS system).[1]

GC Conditions:

-

Column: Phenomenex ZB-35 (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

-

Carrier Gas: Helium

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: Hold at 320°C for 2 minutes

-

-

Mode: Splitless

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

Quantitative Data Summary

For accurate quantification, it is essential to generate a calibration curve using analytical standards of NHP and Pip. An internal standard should also be used to correct for variations in sample preparation and injection. The following tables summarize key quantitative parameters. Note: The values for LOD, LOQ, Linearity, and Recovery are representative and should be experimentally determined during method validation in your laboratory.

Table 1: Retention Times and Monitored Ions for NHP and Pip Derivatives

| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Pipecolic Acid | 2-TMS | ~6.55 | 156 | 230, 273 |

| N-Hydroxypipecolic Acid | 2-TMS | ~9.2 | 172 | 246, 274 |

Retention times are approximate and can vary depending on the GC system and column.[2]

Table 2: Representative Method Validation Parameters

| Parameter | N-Hydroxypipecolic Acid | Pipecolic Acid |

| Linearity (concentration range) | User Determined | User Determined |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Limit of Detection (LOD) | User Determined | User Determined |

| Limit of Quantification (LOQ) | User Determined | User Determined |

| Precision (%RSD) | <15% | <15% |

| Recovery (%) | 85-115% | 85-115% |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the GC-MS analysis of N-Hydroxypipecolic acid.

Caption: Experimental workflow for GC-MS analysis of NHP.

Signaling Pathway

The diagram below outlines the biosynthesis of N-Hydroxypipecolic acid and its role in plant immunity.

Caption: NHP biosynthesis and its role in SAR signaling.

References

Application Notes and Protocols for Exogenous N-Hydroxypipecolic Acid (NHP) to Induce Systemic Acquired Resistance (SAR)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the exogenous application of N-Hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity, to induce Systemic Acquired Resistance (SAR). SAR is a state of heightened defense in plants against a broad spectrum of pathogens, making the modulation of this pathway a significant area of interest for the development of novel plant protectants.[1][2]

NHP has been identified as a crucial mobile signal that accumulates in plants following a localized pathogen infection and is sufficient on its own to trigger SAR in distal, untreated tissues.[1][3] Understanding the precise application and subsequent effects of NHP is vital for its potential use in agricultural and research settings.

Data Presentation

The following tables summarize the quantitative data for the application of NHP to induce SAR, based on studies primarily conducted in the model plant Arabidopsis thaliana.

Table 1: NHP Concentration and Application Methods for SAR Induction

| Application Method | NHP Concentration | Plant Species | Pathogen for Challenge | Reference |

| Soil Drench | 0.1 mM - 10 mM | Arabidopsis thaliana | Pseudomonas syringae pv. maculicola | [3] |

| Foliar Spray | 1 mM | Arabidopsis thaliana | Pseudomonas syringae pv. maculicola, Hyaloperonospora arabidopsidis | [3][4] |

| Leaf Infiltration | 1 mM | Arabidopsis thaliana | Pseudomonas syringae pv. maculicola | [3][5][6] |

| Leaf Infiltration | 1 mM | Nicotiana benthamiana, Tomato | - | [7] |

Table 2: Quantification of SAR Induction Following NHP Treatment

| Treatment | Pathogen Titer Reduction (Compared to Control) | Plant Species | Reference |

| 1 mM NHP Soil Drench | > 10-fold | Arabidopsis thaliana | [3][8] |

| 1 mM NHP Foliar Spray | Significant reduction in pathogen growth | Arabidopsis thaliana | [3] |